4-Bromo-2-morpholinonitrobenzene
Overview
Description
4-Bromo-2-morpholinonitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a morpholine ring, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-morpholinonitrobenzene typically involves a multi-step process starting from benzene. The key steps include:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Bromination: Nitrobenzene undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-nitrobenzene.
Morpholine Substitution: The final step involves the substitution of a hydrogen atom on the benzene ring with a morpholine group. This can be achieved through a nucleophilic aromatic substitution reaction using morpholine and a suitable base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-morpholinonitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and nitro groups on the benzene ring can participate in further substitution reactions.
Nucleophilic Aromatic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) and a palladium catalyst (Pd/C).
Major Products:
Reduction: 4-Bromo-2-morpholinoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-morpholinonitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-morpholinonitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The bromine and morpholine groups can also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the morpholine group.
4-Bromo-2-fluoronitrobenzene: Similar structure but has a fluorine atom instead of a morpholine group.
4-Bromo-2-chloronitrobenzene: Similar structure but has a chlorine atom instead of a morpholine group.
Uniqueness: 4-Bromo-2-morpholinonitrobenzene is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Biological Activity
4-Bromo-2-morpholinonitrobenzene is an organic compound notable for its diverse biological activities, including potential antimicrobial and anticancer properties. This compound is characterized by the presence of a bromine atom, a morpholine ring, and a nitro group attached to a benzene ring. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. The presence of the nitro group enhances its ability to inhibit bacterial growth. Studies have shown that derivatives of this compound can demonstrate activity comparable to standard antibiotics against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the electron-withdrawing nature of the nitro group is crucial for its antimicrobial efficacy .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.86 |
A549 | 4.20 |
HCT116 | 3.50 |
These findings highlight its potential as a lead compound in developing new anticancer therapies .
The mechanism of action of this compound involves multiple pathways:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, such as topoisomerases.
- Receptor Interaction : It may also bind to various receptors, altering signaling pathways critical for cell growth and survival.
Study on Antimicrobial Activity
In a comparative study, several derivatives of this compound were tested against common bacterial strains. The results indicated that compounds with additional halogen substitutions exhibited enhanced activity:
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 46.9 | Moderate |
4-Bromo-2-chloromorpholinonitrobenzene | 23.5 | High |
4-Bromo-2-fluoromorpholinonitrobenzene | 31.0 | Moderate |
These results suggest that strategic modifications to the molecular structure can significantly enhance biological activity .
Study on Anticancer Activity
In another study focusing on its anticancer potential, researchers evaluated the effects of this compound on various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways:
- Caspase Activation : Increased levels of caspase-3 and caspase-9 were observed in treated cells, indicating the induction of programmed cell death.
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound caused G1 phase arrest in cancer cells, preventing further proliferation.
These findings underscore the compound's dual role as both an antimicrobial and anticancer agent, revealing its potential utility in therapeutic applications .
Properties
IUPAC Name |
4-(5-bromo-2-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-8-1-2-9(13(14)15)10(7-8)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKVWFFYIDGDOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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